molecular formula C13H18ClNO B12336560 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride

Cat. No.: B12336560
M. Wt: 239.74 g/mol
InChI Key: PZGFQYGNVOAIKC-UHFFFAOYSA-N
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Description

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride is a chemical compound with a complex structure that includes a methoxy group, a dihydronaphthalene moiety, and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride typically involves several key steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-3,4-dihydronaphthalene and ethylamine.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-3,4-dihydronaphthalen-1-yl)ethan-1-aminehydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-1-naphthaleneacetamide: Shares the methoxy and naphthalene moieties but differs in the acetamide group.

    Agomelatine: Contains a similar naphthalene structure but with different functional groups.

    Tetrahydronaphthalene Derivatives: Similar core structure with variations in functional groups.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-(7-methoxy-3,4-dihydronaphthalen-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12;/h4-6,9H,2-3,7-8,14H2,1H3;1H

InChI Key

PZGFQYGNVOAIKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC=C2CCN)C=C1.Cl

Origin of Product

United States

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